molecular formula C17H13FN4O3 B12119375 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol

3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol

Cat. No.: B12119375
M. Wt: 340.31 g/mol
InChI Key: PJBIAMRGSBYOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a fluorobenzyl group, and a triazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an appropriate nucleophile.

    Construction of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as amidines or nitriles.

    Coupling Reactions: The final step involves coupling the benzodioxole and fluorobenzyl intermediates with the triazine ring under suitable conditions, often using catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it to a dihydrotriazine derivative.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities, receptor binding, and other biological processes.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic amino acids in proteins, while the triazine ring can form hydrogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-ylamino)-6-(4-chlorobenzyl)-1,2,4-triazin-5-ol
  • 3-(1,3-Benzodioxol-5-ylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5-ol
  • 3-(1,3-Benzodioxol-5-ylamino)-6-(4-nitrobenzyl)-1,2,4-triazin-5-ol

Uniqueness

Compared to its analogs, 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13FN4O3

Molecular Weight

340.31 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H13FN4O3/c18-11-3-1-10(2-4-11)7-13-16(23)20-17(22-21-13)19-12-5-6-14-15(8-12)25-9-24-14/h1-6,8H,7,9H2,(H2,19,20,22,23)

InChI Key

PJBIAMRGSBYOPH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NN=C(C(=O)N3)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.